molecular formula C12H12O2S B14640692 4-Ethenyl-3-phenylsulfanyloxolan-2-one CAS No. 54145-01-6

4-Ethenyl-3-phenylsulfanyloxolan-2-one

Cat. No.: B14640692
CAS No.: 54145-01-6
M. Wt: 220.29 g/mol
InChI Key: OLBCFPYMWDGTSC-UHFFFAOYSA-N
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Description

4-Ethenyl-3-phenylsulfanyloxolan-2-one is an organic compound with the molecular formula C12H12O2S. It is characterized by the presence of an oxolane ring substituted with an ethenyl group and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-3-phenylsulfanyloxolan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-phenylsulfanyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-3-phenylsulfanyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-phenylsulfanyloxolan-2-one involves its interaction with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-3-phenylsulfanyloxolan-2-one is unique due to the combination of the ethenyl and phenylsulfanyl groups on the oxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

54145-01-6

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

4-ethenyl-3-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C12H12O2S/c1-2-9-8-14-12(13)11(9)15-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2

InChI Key

OLBCFPYMWDGTSC-UHFFFAOYSA-N

Canonical SMILES

C=CC1COC(=O)C1SC2=CC=CC=C2

Origin of Product

United States

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